molecular formula C20H16O9 B1248686 cercophorin A

cercophorin A

Cat. No. B1248686
M. Wt: 400.3 g/mol
InChI Key: MYFOFPHZNZXXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cercophorin A is a natural product found in Cercophora areolata with data available.

Scientific Research Applications

Calcium/Calmodulin Signaling in Cercosporin Biosynthesis

Cercosporin, closely related to cercophorin A, is produced by phytopathogenic Cercospora species. Research by Chung (2003) found that calcium/calmodulin (Ca2+/CaM) signaling is essential for cercosporin biosynthesis in Cercosporanicotianae. This study highlights the critical role of maintaining endogenous Ca2+ homeostasis in the production of cercosporin (Chung, 2003).

Photocytotoxic Effects on Human Tumor Cells

Mastrangelopoulou et al. (2018) investigated the photocytotoxicity of cercosporin against human tumor cell lines. This research showed that cercosporin is a potent singlet oxygen producer and its cytotoxic effects on cells could be harnessed for applications like photodynamic therapy in cancer treatment (Mastrangelopoulou et al., 2018).

Capillary Electrophoresis in Pharmaceutical Analysis

Bytzek and Hartinger (2012) discussed the application of capillary electrophoresis in medicinal inorganic chemistry, which can be relevant for analyzing compounds like cercophorin A. This technique is crucial for quality control and characterization of pharmaceutical compounds (Bytzek & Hartinger, 2012).

Laser-Induced Fluorescence Detection in Biomedical Applications

Páez and Hernández (2001) highlighted the use of capillary electrophoresis with laser-induced fluorescence detection in biomedical research, which could be applicable for cercophorin A analysis in various biological contexts (Páez & Hernández, 2001).

Antibiotics Determination in Food and Environmental Samples

García-Campaña et al. (2009) reviewed the application of capillary electrophoresis for determining antibiotic residues in food and environmental samples. Such methodologies could be adapted for cercophorin A analysis in similar contexts (García-Campaña et al., 2009).

Oxidoreductases in Cercosporin Biosynthesis

Chen, Lee, and Chung (2007) explored the role of oxidoreductases in cercosporin biosynthesis. Their work on the genes encoding these enzymes in Cercospora nicotianae could provide insights into the metabolic pathways of related compounds like cercophorin A (Chen, Lee, & Chung, 2007).

Enhanced Cercosporin Production through Co-culturing

Zhou et al. (2021) demonstrated that co-culturing Cercospora sp. with certain endophytic bacteria significantly enhances the production of cercosporin. This approach could potentially be applied to increase the yield of cercophorin A for research and industrial applications (Zhou et al., 2021).

properties

Product Name

cercophorin A

Molecular Formula

C20H16O9

Molecular Weight

400.3 g/mol

IUPAC Name

methyl 2-(6,8-dihydroxy-3-methyl-1-oxoisochromene-7-carbonyl)-3-hydroxy-5-methoxybenzoate

InChI

InChI=1S/C20H16O9/c1-8-4-9-5-12(21)16(17(23)14(9)20(26)29-8)18(24)15-11(19(25)28-3)6-10(27-2)7-13(15)22/h4-7,21-23H,1-3H3

InChI Key

MYFOFPHZNZXXJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C(=C2C(=O)O1)O)C(=O)C3=C(C=C(C=C3O)OC)C(=O)OC)O

synonyms

cercophorin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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